
Miconioside A
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Descripción general
Descripción
Miconioside A is a natural product found in Miconia traillii with data available.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating and characterizing Miconioside A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioassay or NMR fingerprinting. Structural elucidation requires a combination of spectroscopic methods (¹H/¹³C NMR, MS, IR) and comparison with existing spectral databases. Ensure purity validation via melting point analysis and HPLC purity checks (>95%) .
- Experimental Design Tip : Include negative controls (e.g., solvent-only extracts) to confirm compound specificity. For reproducibility, document solvent ratios, column pressures, and retention times in detail .
Q. How can researchers establish baseline bioactivity profiles for this compound?
- Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity, antimicrobial susceptibility) using standardized cell lines (e.g., HeLa, HepG2) or microbial strains. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls (e.g., doxorubicin for cytotoxicity) are critical. Use ANOVA or t-tests to assess significance (p < 0.05) .
- Data Contradiction Analysis : If bioactivity varies across assays, consider differences in cell viability protocols, solvent interference (e.g., DMSO concentration), or compound stability under assay conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer :
Comparative Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines. Highlight variables such as assay type (e.g., enzymatic vs. cell-based), compound concentration, and incubation time.
Orthogonal Validation : Confirm findings using disparate techniques (e.g., CRISPR knockdowns for target validation if initial data came from inhibitor studies).
Contextual Factors : Evaluate species-specific effects (e.g., murine vs. human models) or metabolic differences in study organisms .
- Example : If Study A reports apoptosis induction (via caspase-3 activation) but Study B finds no effect, replicate both protocols with identical cell lines, serum conditions, and caspase inhibitors to isolate variables .
Q. How can researchers optimize synthetic pathways for this compound analogs while ensuring stereochemical fidelity?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize protecting groups compatible with the compound’s glycosidic bonds and hydroxyl moieties.
- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy at each synthetic step.
- Yield Optimization : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Report enantiomeric excess (ee) and diastereomeric ratios (dr) for transparency .
- Data Reporting : Tabulate reaction conditions, yields, and analytical data (e.g., Rf values, NMR shifts) in supplementary materials to enable replication .
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?
- Methodological Answer :
- Species Relevance : Use rodent models for preliminary bioavailability studies but transition to higher-order mammals (e.g., primates) if human homology in metabolic enzymes (e.g., CYP450 isoforms) is critical.
- Dosing Regimens : Conduct pilot studies to determine maximum tolerated doses (MTD) and assess clearance rates via LC-MS/MS plasma profiling.
- Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting and validate endpoints (e.g., tumor volume reduction) against histopathology .
Q. Data Presentation and Reproducibility Guidelines
Q. How should conflicting cytotoxicity data for this compound be presented in a manuscript?
- Methodological Answer :
- Unified Tables : Create a comparative table listing IC₅₀ values, cell lines, assay durations, and solvent controls. Use footnotes to explain outliers (e.g., "Study X used 24-hour exposure; Study Y used 48-hour").
- Statistical Context : Apply post-hoc tests (e.g., Tukey’s HSD) to quantify variability between datasets. Highlight confounding factors in the discussion (e.g., "Differences in serum concentration may explain reduced potency in Study Z") .
Q. What steps ensure reproducibility in this compound-related experiments?
- Methodological Answer :
Detailed Protocols : Publish step-by-step methods (e.g., extraction solvent ratios, centrifugation speeds) in open-access repositories like protocols.io .
Raw Data Sharing : Deposit spectral files (NMR, MS), chromatograms, and cell viability raw counts in platforms like Zenodo or Figshare.
Reagent Transparency : Disclose vendor catalog numbers for critical reagents (e.g., "Sigma-Aldithiol #12345, lot 6789") .
Propiedades
Fórmula molecular |
C29H36O14 |
---|---|
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C29H36O14/c1-11-20(32)19-15(30)8-17(13-4-6-14(38-3)7-5-13)41-27(19)12(2)26(11)43-29-25(37)23(35)22(34)18(42-29)10-40-28-24(36)21(33)16(31)9-39-28/h4-7,16-18,21-25,28-29,31-37H,8-10H2,1-3H3/t16-,17-,18+,21-,22+,23-,24+,25+,28-,29-/m0/s1 |
Clave InChI |
CUEAVYXDEUPPTP-LNRHCFMRSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O)C)O[C@@H](CC2=O)C5=CC=C(C=C5)OC)O |
SMILES canónico |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C)OC(CC2=O)C5=CC=C(C=C5)OC)O |
Sinónimos |
matteucinol 7-O-alpha-L-arabinopyranosyl(1-6)-beta-glucopyranoside miconioside A |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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